Pseudolaric acid A beta-D-glucoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

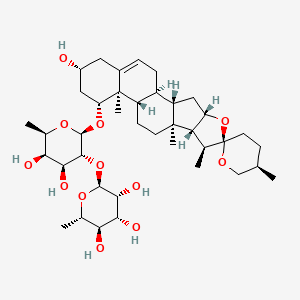

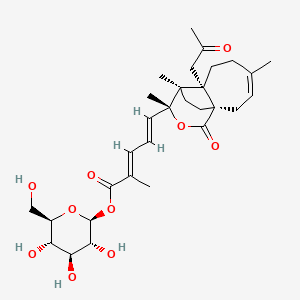

Pseudolaric acid A beta-D-glucoside (PSA-β-D-glucoside) is a naturally occurring compound that has been studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-diabetic, and anti-cancer effects. It is a major diterpenoid in Pseudolarix kaempferi .

Molecular Structure Analysis

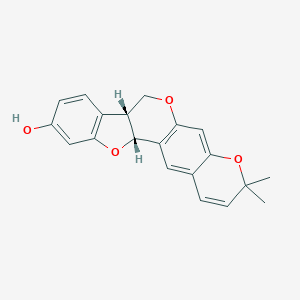

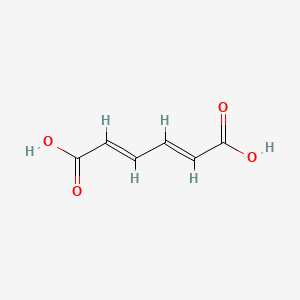

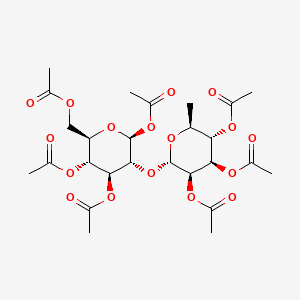

Pseudolaric acid A-beta-D-glucoside contains a total of 78 bonds; 40 non-H bonds, 5 multiple bonds, 6 rotatable bonds, 5 double bonds, 1 five-membered ring, 1 six-membered ring, 2 seven-membered rings, 1 eight-membered ring, 1 ten-membered ring, 1 twelve-membered ring, 2 esters (aliphatic), and 5 hydroxyl groups .Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Pseudolaric acid A beta-D-glucoside has shown promise in the field of medicine due to its bioactive properties. It has been studied for its potential therapeutic applications, including anti-inflammatory , anti-oxidative , anti-diabetic , and anti-cancer effects . Specifically, it targets CD147 to selectively kill acute myeloid leukemia cells, indicating its potential as a novel treatment for this aggressive cancer .

Agricultural Uses

In agriculture, the antifungal properties of Pseudolaric acid A beta-D-glucoside are of significant interest. It has been found to inhibit spore germination and germ tube elongation of various fungal species, suggesting its use as an antifungal agent for crops . This could be particularly useful in protecting fruits like mangoes from postharvest diseases .

Industrial Applications

While specific industrial uses of Pseudolaric acid A beta-D-glucoside are not extensively documented, its antifungal and antimicrobial properties could be leveraged in the production of preservatives and sanitization products. Its extraction and purification from natural sources also contribute to the field of analytical chemistry , providing chemical markers for quality control of herbal medicines .

Biotechnological Research

In biotechnology, Pseudolaric acid A beta-D-glucoside’s properties could be harnessed in the development of new bioactive compounds . Its role in inducing apoptosis in cancer cells makes it a candidate for studying cell death mechanisms and developing related biotechnological tools .

Material Science

The compound’s potential in material science lies in its bioactive properties , which could be utilized in developing new materials with built-in antimicrobial or antifungal capabilities. This could lead to innovations in medical devices, coatings, and other materials where sterility and resistance to microbial growth are crucial .

Analytical Chemistry

The compound is used in high-speed counter-current chromatography and high-performance liquid chromatography for the separation and analysis of complex mixtures. This has implications for pharmaceutical research and the development of new analytical methods .

Safety and Hazards

Zukünftige Richtungen

Pseudolaric acid B, a related compound, has been suggested as a promising immunosuppressive and anti-inflammatory agent candidate and should be explored further in cancer treatment and prevention . This suggests that Pseudolaric acid A beta-D-glucoside may also have potential therapeutic applications that warrant further investigation.

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E)-2-methyl-5-[(1R,7S,8R,9R)-4,8,9-trimethyl-11-oxo-7-(2-oxopropyl)-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]penta-2,4-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O10/c1-17-8-11-29-14-13-27(4,30(29,12-9-17)15-19(3)32)28(5,40-26(29)37)10-6-7-18(2)24(36)39-25-23(35)22(34)21(33)20(16-31)38-25/h6-8,10,20-23,25,31,33-35H,9,11-16H2,1-5H3/b10-6+,18-7+/t20-,21-,22+,23-,25+,27+,28-,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONQZACKSXPFBQ-WDLQANHASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC23CCC(C2(CC1)CC(=O)C)(C(OC3=O)(C)C=CC=C(C)C(=O)OC4C(C(C(C(O4)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@]23CC[C@]([C@]2(CC1)CC(=O)C)([C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the antimicrobial activity of Pseudolaric acid A beta-D-glucoside compared to other isolated compounds like Pseudolaric acid B?

A: The study explicitly states that among the eight isolated compounds, only Pseudolaric acid B displayed activity against Candida albicans []. Unfortunately, the research does not provide data on the antimicrobial activity of Pseudolaric acid A beta-D-glucoside. Further research is needed to assess its potential antimicrobial effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,14R)-7,7-dimethyl-8,12,18,20,24-pentaoxahexacyclo[12.10.0.02,11.04,9.015,23.017,21]tetracosa-2(11),3,9,15,17(21),22-hexaene](/img/structure/B600609.png)